5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinolin-8-ol moiety and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or toluene. The reaction temperature is typically maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol moiety to its corresponding amine.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinolin-8-ol moiety can interact with metal ions, which is important for its role as a fluorescent probe and in catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-12(18)13-10(11)6-5-9-17-13/h5-9,18H,1-4H3 |
InChI Key |
MTLREXJHRWHSGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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